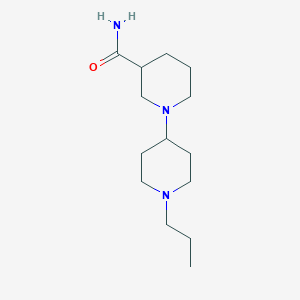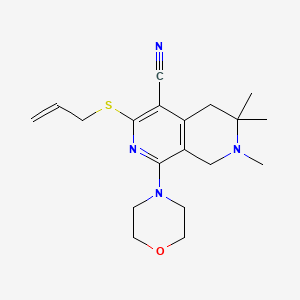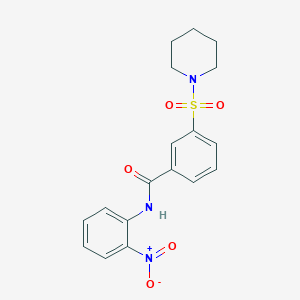![molecular formula C21H22O3 B4925447 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s by a team of scientists at Allen and Hanburys, a subsidiary of GlaxoSmithKline. It belongs to the family of naphthoylindoles and is structurally similar to fentanyl and other synthetic opioids. AH-7921 has been identified as a novel psychoactive substance (NPS) and has been associated with a number of deaths and hospitalizations.
Mécanisme D'action
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and reward. 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene also has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, nausea, vomiting, and constipation. It has also been associated with the development of tolerance and dependence, which can lead to addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has several advantages for use in laboratory experiments, including its potent analgesic effects and its ability to activate the mu-opioid receptor. However, its potential for abuse and addiction, as well as its association with adverse effects such as respiratory depression, limit its usefulness for certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene, including the development of safer and more effective opioid analgesics, the investigation of its potential for use in the treatment of other medical conditions such as depression and anxiety, and the exploration of its mechanisms of action and interactions with other drugs. Additionally, further research is needed to better understand the risks associated with the use of 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene and other synthetic opioids, and to develop strategies for preventing their misuse and abuse.
Méthodes De Synthèse
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene can be synthesized through a multistep process that involves the reaction of 2-naphthol with 3-bromopropyl ether, followed by the reaction of the resulting intermediate with 3-ethoxyphenol. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has been the subject of several scientific studies that have focused on its pharmacological properties and potential therapeutic applications. One study found that 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene exhibited potent analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Another study investigated the effects of 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene on respiratory function and found that it had a lower risk of respiratory depression compared to other opioids.
Propriétés
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-19-9-5-10-20(16-19)23-13-6-14-24-21-12-11-17-7-3-4-8-18(17)15-21/h3-5,7-12,15-16H,2,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVVGUDPUBMOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Ethoxyphenoxy)propoxy]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl]amino}benzoate](/img/structure/B4925373.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)

![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)

![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)